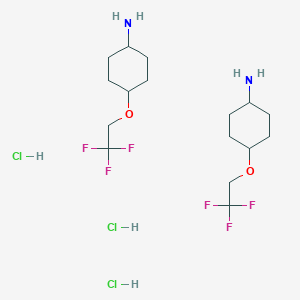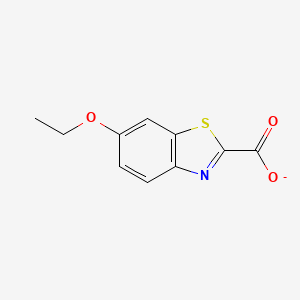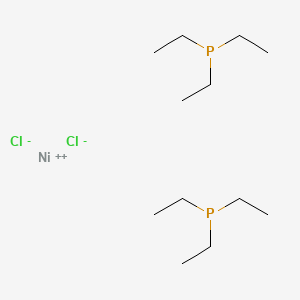
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of Trifluoroethoxycyclohexane: This involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of an acid catalyst.
Amination: The trifluoroethoxycyclohexane is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The final step involves the treatment of the amine compound with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkylamines .
Wissenschaftliche Forschungsanwendungen
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,2-trifluoroethoxy)methane: This compound has similar trifluoroethoxy groups but differs in its core structure.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups but are linked to a different heterocyclic core
Uniqueness
Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .
Eigenschaften
Molekularformel |
C16H31Cl3F6N2O2 |
|---|---|
Molekulargewicht |
503.8 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |
InChI-Schlüssel |
HZDXTSFNDPNTSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)




![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)




